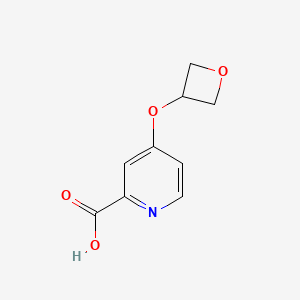

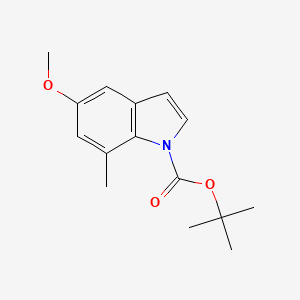

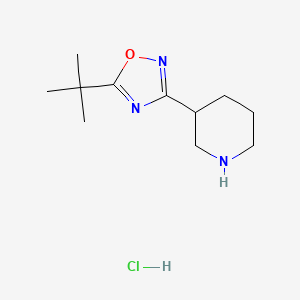

1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride

Overview

Description

The compound "1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride" is a chemical that appears to be related to a class of compounds involving piperidine rings and nitrophenyl groups. These compounds are of interest due to their potential applications in various fields, including pharmacology and materials science. The papers provided discuss the synthesis, structural characterization, and reactivity of similar compounds, which can provide insights into the behavior of the compound .

Synthesis Analysis

The synthesis of related compounds often involves reactions between amines and other functional groups. For example, the synthesis of a novel quinolinone derivative involved a Michael addition of a secondary amine to an α,β-unsaturated carbonyl compound . Similarly, the formation of a side product in the synthesis of a new anti-tuberculosis drug candidate involved a piperidinyl group . These methods suggest that the synthesis of "1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride" could also involve nucleophilic addition or substitution reactions.

Molecular Structure Analysis

The molecular structure of compounds with piperidine and nitrophenyl groups has been studied using various techniques, including X-ray crystallography and density functional theory (DFT) calculations . These studies provide information on the geometry, electronic structure, and intermolecular interactions of the molecules, which are crucial for understanding their properties and reactivity.

Chemical Reactions Analysis

The reactivity of compounds similar to "1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride" has been explored in the context of nucleophilic substitution reactions. For instance, the reactions of nitrophenyl thionocarbonates with alicyclic amines have been studied, revealing insights into the kinetics and mechanisms of these reactions . Additionally, the catalysis of aromatic nucleophilic substitution by piperidine has been reported, indicating the potential for base catalysis in reactions involving piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. Theoretical calculations, such as DFT, can predict properties like hyperpolarizability, molecular electrostatic potential, and vibrational frequencies, which have been confirmed by experimental data for related compounds . Furthermore, the analysis of stereoisomers of a calcium antagonist with a piperidinyl ester group has shown significant differences in pharmacological activity, highlighting the importance of stereochemistry in the physical and chemical behavior of these molecules .

Scientific Research Applications

Kinetic and Mechanistic Studies

Reactions with Alicyclic Amines : Studies on 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates revealed insights into their reactions with secondary alicyclic amines, contributing to the understanding of reaction kinetics and mechanisms in organic chemistry (Castro et al., 2001).

Regioselectivity in Photosubstitutions : Research on 4-nitroveratrole’s photosubstitution with primary amines, piperidine, and hydroxide ion offers valuable information on regioselectivity and mechanistic pathways in photochemical reactions (Cantos et al., 1988).

Aminolysis of Thionocarbonates : Investigations into the kinetics and mechanism of the aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines contribute to a deeper understanding of these types of reactions (Castro et al., 1999).

Medium Effects on Reactions

- Influence of Ionic Liquid : The study of the reaction of p-nitrophenyl acetate with piperidine across different solvents, including ionic liquids, helps understand the effects of the medium on reaction rates and mechanisms (Millán et al., 2013).

Photochemical Reactions

- Dynamic Behavior in Photoexcited States : Research into the photochemical cleavage of 4-nitrophenyl piperidinoalkyl ethers enhances our knowledge of the dynamic behavior of photoexcited states and their interactions (González-Blanco et al., 1997).

Reaction with Primary and Secondary Amines

- Amines with Fluoroethene : The study of the reaction of primary and secondary amines with di(4-nitrophenyl)-1,1-difluoroethene offers insights into the nature of these reactions, including kinetic studies and reaction mechanisms (Leffek & Maciejewska, 1986).

Synthesis and Reactivity

- Synthesis and Reactivity of Derivatives : Research into the synthesis and reactivity of 4-nitrophenyl-1-piperidinostyrene and its derivatives contributes to the field of synthetic chemistry, providing new pathways and products (Abdallah et al., 2007).

Pharmacological Studies

- Stereoisomers and Pharmacological Activity : The synthesis and analysis of the stereoisomers of certain compounds, and their subsequent pharmacological activity studies, provide important data in the development of pharmaceuticals (Muto et al., 1988).

Safety and Hazards

The safety and hazards associated with this compound include warnings for ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

A structurally similar compound, prucalopride succinate, is known to be a selective 5-ht4 receptor agonist . The 5-HT4 receptor is a serotonin receptor found primarily in the gastrointestinal tract, and its activation stimulates peristalsis and bowel motility .

Mode of Action

If it acts similarly to Prucalopride Succinate, it may bind to and activate the 5-HT4 receptors, leading to enhanced gastrointestinal motility .

Biochemical Pathways

If it acts like Prucalopride Succinate, it may influence the serotonin signaling pathway, particularly affecting the functions of the 5-HT4 receptors .

Result of Action

If it behaves like Prucalopride Succinate, it may lead to increased bowel motility, potentially providing relief from conditions like chronic constipation .

properties

IUPAC Name |

1-(3-methoxy-4-nitrophenyl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3.ClH/c1-18-12-8-10(2-3-11(12)15(16)17)14-6-4-9(13)5-7-14;/h2-3,8-9H,4-7,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDXFTIKUZPHGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(CC2)N)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride | |

CAS RN |

1417793-35-1 | |

| Record name | 4-Piperidinamine, 1-(3-methoxy-4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027790.png)

![4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027794.png)

![5-(4-Chlorophenyl)-1-ethyl-4-[3-[4-[4-[[4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methylpyrrole-3-carboxylic acid](/img/structure/B3027795.png)

![4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile](/img/structure/B3027802.png)